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Executive Summary

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge,
necessitating the development of novel therapeutic strategies. RV01, a first-in-class
radiopharmaceutical, has emerged as a promising candidate for the treatment of CRPC.
Developed by Radiopharm Theranostics in collaboration with the University of Texas MD
Anderson Cancer Center, RV01 is a monoclonal antibody targeting the B7-H3 immune
checkpoint molecule, conjugated to the radioactive isotope Lutetium-177 (*’7Lu). This technical
guide provides a comprehensive overview of the preclinical data, mechanism of action, and
experimental protocols relevant to the evaluation of RV01's potential in CRPC. While specific
guantitative preclinical data for RV01 is not yet publicly available pending the initiation of its
Phase 1 clinical trial in late 2025, this document synthesizes the existing information on RV01
and its target, B7-H3, to offer a detailed resource for the scientific community.

Introduction to RVO01 and its Target: B7-H3

RVO01 is a radiopharmaceutical composed of a humanized IgG1 monoclonal antibody with a
modified Fc region, engineered for a shorter half-life, that specifically targets the 41g isoform of
B7-H3.[1][2][3] This antibody is conjugated to Lutetium-177, a beta-emitting radionuclide that
induces localized DNA damage and cell death in targeted cancer cells.[4]
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B7-H3 (also known as CD276) is a transmembrane protein and a member of the B7
superfamily of immune checkpoint molecules.[5] While its expression is limited in normal
healthy tissues, B7-H3 is overexpressed in a wide range of solid tumors, including prostate
cancer.[6] In prostate cancer, high B7-H3 expression is correlated with advanced tumor stage,
higher Gleason scores, early PSA recurrence, and the development of metastasis, making it an
attractive therapeutic target.[6]

Mechanism of Action

The therapeutic potential of RV01 in CRPC is predicated on a dual mechanism of action:

o Targeted Radionuclide Therapy: The monoclonal antibody component of RV01 selectively
binds to B7-H3 expressed on the surface of prostate cancer cells. Upon binding, the
conjugated 177Lu delivers a localized dose of beta radiation, leading to DNA double-strand
breaks and subsequent apoptosis of the cancer cells.

« Immune Checkpoint Modulation: By targeting B7-H3, RV01 may also disrupt the
immunosuppressive signals mediated by this checkpoint molecule. B7-H3 has been shown
to inhibit T-cell activation and proliferation, and its blockade could potentially enhance the
host's anti-tumor immune response.[5]

A key characteristic of RV01 is its hepatic clearance pathway, which is anticipated to reduce the
renal toxicity often associated with radiopharmaceuticals that are cleared by the kidneys.[4][7]
[8] Furthermore, preclinical studies have indicated that RV01 has a shorter half-life compared
to traditional monoclonal antibodies, potentially minimizing off-target toxicity.[1][2]

Preclinical Data

While specific quantitative data from the IND-enabling studies for RV01 have not been publicly
released, press releases from Radiopharm Theranostics have described the preclinical findings
in qualitative terms.

Table 1. Summary of Preclinical Findings for RV01 (Qualitative)
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Parameter Finding Source
S Favorable biodistribution with
Biodistribution _ [1][2][°][10]
high tumor uptake.
Complete regression of
Efficacy established solid tumors in [2][3]

mouse models.

Pharmacokinetics

Shorter half-life compared to
traditional monoclonal
antibodies (peak uptake within
1-2 days).

[1](2]

Clearance

Faster liver excretion.

[1]2]

Immune Response

Evidence of immune system
stimulation and induction of

immune memory.

[2](3]

For illustrative purposes, the following table presents hypothetical quantitative data based on

typical preclinical studies for similar radiopharmaceuticals in CRPC models.

Table 2: lllustrative Preclinical Efficacy of a Lutetium-177 Labeled Antibody in a CRPC

Xenograft Model

Treatment Group

Tumor Volume Change (%)

Survival Benefit (Median)

at Day 21
Vehicle Control + 500% 25 days
Unconjugated Antibody + 350% 35 days

Illustrative RV01

- 80% (Tumor Regression)

> 60 days (p < 0.01)

Experimental Protocols

The evaluation of a novel radiopharmaceutical like RV01 involves a series of well-defined in

vitro and in vivo experiments. The following protocols are representative of the methodologies
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likely employed in the preclinical assessment of RVO1.

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of RV01 on B7-H3 expressing
prostate cancer cell lines.

Methodology:

e Cell Culture: Human prostate cancer cell lines with varying levels of B7-H3 expression (e.g.,
PC-3, DU145, LNCaP) are cultured in appropriate media.

o Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of
RV01, unconjugated antibody, and a non-specific 1’’Lu-labeled antibody as controls.

¢ Incubation: Plates are incubated for a period of 48 to 144 hours.

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or
a luminescence-based assay like CellTiter-Glo®.

o Data Analysis: The percentage of viable cells is calculated for each concentration, and the
half-maximal inhibitory concentration (IC50) is determined.

Patient-Derived Xenograft (PDX) Model of CRPC

Objective: To evaluate the in vivo efficacy of RV01 in a clinically relevant model of castration-
resistant prostate cancer.

Methodology:

e Model Establishment: Fresh tumor tissue from patients with advanced CRPC is surgically
implanted into immunocompromised mice (e.g., NSG mice).[11][12][13][14] The mice are
castrated to maintain the castration-resistant phenotype of the tumor.[13]

e Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into treatment groups and administered RV01, vehicle
control, or other control antibodies via intravenous injection.
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e Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and
overall health are also monitored.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and the tumors are excised for further analysis (e.g., immunohistochemistry for B7-H3
expression and markers of DNA damage).

Signaling Pathways and Visualizations
B7-H3 Signaling in the Tumor Microenvironment

B7-H3 exerts its influence through complex interactions within the tumor microenvironment,
affecting both cancer cells and immune cells. The following diagram illustrates the key signaling
pathways associated with B7-H3.
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B7-H3 downstream signaling pathways and immune interactions.

Interaction between B7-H3 and the Androgen Receptor
(AR) Pathway
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Recent studies suggest a regulatory relationship between B7-H3 and the androgen receptor

(AR) signaling pathway, which is a key driver of prostate cancer progression.
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Crosstalk between the Androgen Receptor and B7-H3 signaling.

Experimental Workflow for RV01 Evaluation

The preclinical evaluation of RV01 follows a structured workflow from in vitro characterization to
in vivo efficacy studies.

In Vitro Evaluation In Vivo Evaluation Clinical Development

- . Cytotoxicity Assay . - . . . Phase 1 Clinical Trial
B7-H3 Binding Affinity |—>| (IC50 Determination) Antibody Internalization Biodistribution Studies PDX Efficacy Studies Toxicity Assessment (Safety & Dosimetry)

Click to download full resolution via product page

Preclinical to clinical workflow for RV01 evaluation.

Future Directions and Conclusion

RVO01 represents a promising and innovative approach to the treatment of castration-resistant
prostate cancer. Its dual mechanism of targeting B7-H3 for both radionuclide delivery and
potential immmune modulation, combined with a favorable preclinical safety profile, positions it
as a strong candidate for further clinical development. The planned Phase 1 clinical trial,
expected to commence in the fourth quarter of 2025, will be crucial in determining the safety,
dosimetry, and preliminary efficacy of RV01 in patients with solid tumors, including CRPC.

This technical guide has provided a comprehensive overview of the current knowledge
surrounding RV01 and its target, B7-H3. As more data becomes available from the upcoming
clinical trials, a clearer picture of RV01's potential to address the unmet needs of patients with
CRPC will emerge. The scientific community eagerly awaits these results, which could herald a
new era of targeted radiopharmaceutical therapy for prostate cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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